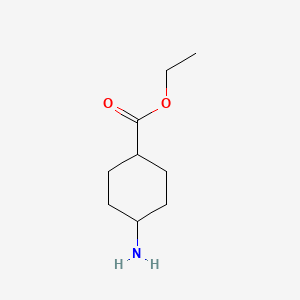![molecular formula C18H14BrN3O B2585364 N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide CAS No. 2034440-56-5](/img/structure/B2585364.png)
N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide is a chemical compound. It has a molecular weight of 227.27 .
Synthesis Analysis
The synthesis of such compounds often involves complex processes. Retrosynthetic analysis is a common strategy for designing a synthesis . This process involves working backward from the product and deciding how to do the last step . The exact method of determining an unknown structure will depend on the compound .Scientific Research Applications
Catalysis
Bipyridine derivatives like N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide are known to be excellent ligands in transition-metal catalysis. They facilitate a variety of catalytic reactions, including cross-coupling reactions such as Suzuki, Negishi, and Stille couplings. These reactions are pivotal in the synthesis of complex organic molecules, pharmaceuticals, and polymers .
Photosensitizers
In the field of photophysics, these compounds are used as photosensitizers. They absorb light and transfer energy or electrons to other molecules, initiating photochemical reactions. This property is particularly useful in solar energy conversion and photodynamic therapy for treating cancer .
Supramolecular Chemistry
The bipyridine unit in the compound can form supramolecular structures through non-covalent interactions. These structures have applications in the development of new materials with unique mechanical, optical, and electronic properties .
Biologically Active Molecules
As biologically active molecules, bipyridine derivatives are used in medicinal chemistry for drug design. They can interact with biological targets, potentially leading to new treatments for various diseases .
Electrochemical Applications
The compound’s derivatives, when quaternized to form viologens, exhibit good electrochemical properties. They are used in electrochromic devices, batteries, and as redox mediators in electrochemical sensors .
Analytical Chemistry
Bipyridine complexes have been utilized in microchemical analysis for the qualitative detection of certain metal ions. Their ability to form insoluble salts with inorganic anions is leveraged in analytical procedures .
Material Chemistry
In material chemistry, the compound’s derivatives are used to functionalize surfaces and create complex architectures. They contribute to the development of advanced materials with specific desired properties .
Chirality and Asymmetry-Based Applications
The introduction of chirality through ring functionalization or restricted rotation (atropisomery) in bipyridine derivatives opens up applications in asymmetric synthesis and enantioselective catalysis. This is crucial for producing optically active pharmaceuticals .
properties
IUPAC Name |
4-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-16-5-3-14(4-6-16)18(23)22-11-13-7-9-21-17(10-13)15-2-1-8-20-12-15/h1-10,12H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRUZOGTWJKPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2585282.png)
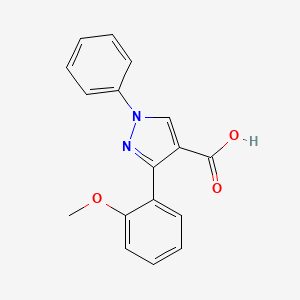
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzamide](/img/structure/B2585288.png)

![1-[(3-Carboxyphenyl)methyl]-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2585290.png)

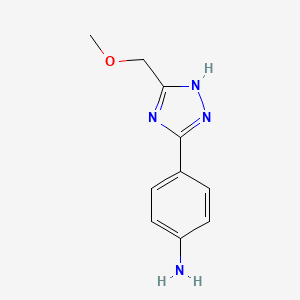
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2585294.png)
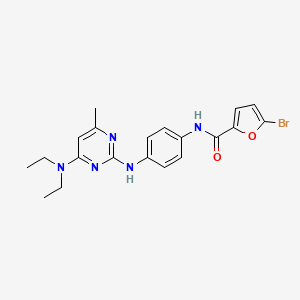
![2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine](/img/structure/B2585296.png)
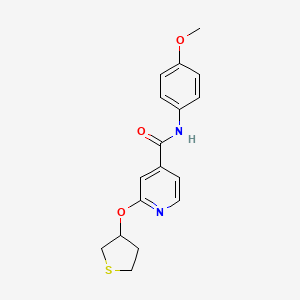
![(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585301.png)
